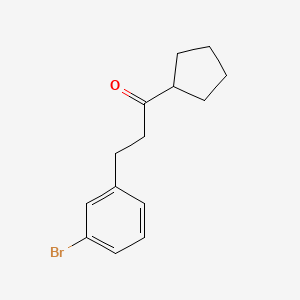

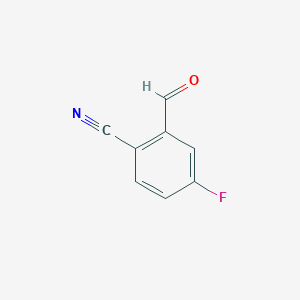

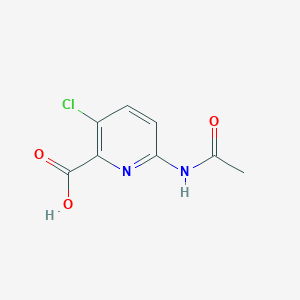

![molecular formula C8H11BrN6 B1532172 N-(2-アミノエチル)-3-ブロモ-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン CAS No. 1258651-37-4](/img/structure/B1532172.png)

N-(2-アミノエチル)-3-ブロモ-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン

説明

N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NAMBP) is an organic compound with a wide range of applications in the field of biochemistry and physiology. NAMBP is a heterocyclic compound with a pyrazole ring and a methyl group attached to the nitrogen atom. It is synthesized by the reaction of 2-aminoethanol and 3-bromo-1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base. NAMBP has been used in numerous scientific research applications, including studies on the mechanism of action of certain drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.

科学的研究の応用

抗菌活性

関連するピラゾロ[3,4-d]ピリミジン化合物は、その抗菌特性について研究されてきました . このことから、N-(2-アミノエチル)-3-ブロモ-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、細菌感染症の治療に利用できる可能性があります。

がん化学療法

ピリミジン構造を持つモノストロルなどの化合物は、化学療法薬として注目されています . 検討中の化合物は、特定の細胞過程の阻害剤として、がん治療にも応用できる可能性があります。

抗結核活性

4-アミノピロロ[2,3-d]ピリミジン誘導体の研究では、抗結核活性が見られました . このことから、N-(2-アミノエチル)-3-ブロモ-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、結核に対する有効性を研究できる可能性があります。

抗炎症効果

ピラゾロ[4,3-d]ピリミジン類似体の抗炎症効果に関する研究が行われています . これにより、検討中の化合物は炎症の抑制に役立つ可能性があります。

細胞毒性

ピラゾロ[3,4-d]ピリミジン化合物は、さまざまな癌細胞株に対して細胞毒性を示しています . このことから、N-(2-アミノエチル)-3-ブロモ-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、癌細胞増殖を抑制する可能性を研究できる可能性があります。

作用機序

Target of Action

N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . Therefore, the primary target of this compound is likely to be CDK2.

Mode of Action

The compound interacts with CDK2, potentially inhibiting its activity. This inhibition can disrupt the normal cell cycle, preventing the cells from dividing and proliferating

Biochemical Pathways

The inhibition of CDK2 can affect various biochemical pathways related to cell cycle progression. For instance, it can prevent the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division . The downstream effects of this inhibition can include reduced cell proliferation and potentially cell death, depending on the specific cellular context.

Pharmacokinetics

It is noted that potent compounds from the series of pyrazolo[3,4-d]pyrimidine derivatives have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound may have good bioavailability and drug-likeness, but further studies would be needed to confirm this.

Result of Action

The primary result of the action of N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the inhibition of CDK2, leading to disruption of the cell cycle . This can result in reduced cell proliferation and potentially cell death, particularly in cells that are highly dependent on CDK2 activity. This makes the compound of potential interest as an anticancer agent .

Action Environment

The action of N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, like that of many other compounds, can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .

特性

IUPAC Name |

N'-(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN6/c1-15-8-5(6(9)14-15)7(11-3-2-10)12-4-13-8/h4H,2-3,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLPCRGOMMWTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C(=N1)Br)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601145158 | |

| Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258651-37-4 | |

| Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

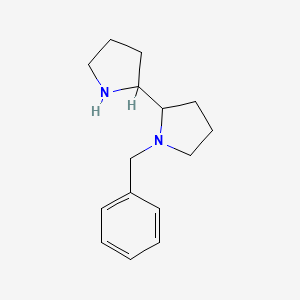

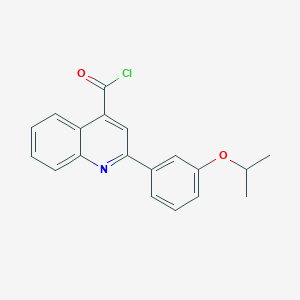

![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)

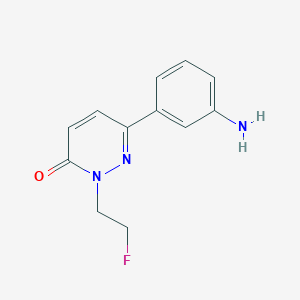

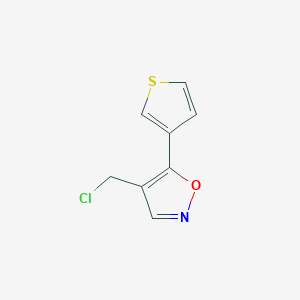

![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)

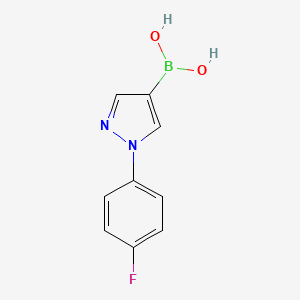

![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)